molecular formula C27H34ClN3O6 B8518326 2-Piperidinecarboxylic acid,1-[3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]benzoyl]-,ethyl ester

2-Piperidinecarboxylic acid,1-[3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]benzoyl]-,ethyl ester

Cat. No. B8518326
M. Wt: 532.0 g/mol
InChI Key: GZDURBRSCNIBEP-UHFFFAOYSA-N
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Patent
US06326386B1

Procedure details

To a stirred solution of 3-[2-(tert-butoxycarbonyl-pyridin-4-yl-amino)-ethoxy]-5-chloro-benzoic acid (0.12 g) in dichloromethane (4 ml) was added dimethylformamide (0.05 ml) followed by 2M oxalyl chloride solution in dichloromethane (0.183 ml). The resultant solution was stirred at room temperature for 1 h, and then ethyl pipecolinate (0.096 g) followed by DIPEA (0.160 ml) were added. After 18 h, the reaction mixture was concentrated under reduced pressure and the residue was subjected to preparative hplc. The title compound (0.165 g) was obtained as a colourless oil by concentration of the required fraction under reduced pressure and drying by repetitive addition of acetonitrile and concentration under reduced pressure.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.096 g
Type
reactant
Reaction Step Four
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Five
Quantity
0.183 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([C:22]1[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=1)[CH2:9][CH2:10][O:11][C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([Cl:21])[CH:20]=1)[C:15](O)=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=O.[NH:34]1[CH2:44][CH2:43][CH2:42][CH2:41][CH:35]1[C:36]([O:38][CH2:39][CH3:40])=[O:37].CCN(C(C)C)C(C)C>ClCCl.CN(C)C=O>[CH2:39]([O:38][C:36]([CH:35]1[CH2:41][CH2:42][CH2:43][CH2:44][N:34]1[C:15](=[O:16])[C:14]1[CH:18]=[C:19]([Cl:21])[CH:20]=[C:12]([O:11][CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[O:7])[C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)[CH:13]=1)=[O:37])[CH3:40]

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCOC=1C=C(C(=O)O)C=C(C1)Cl)C1=CC=NC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.05 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.096 g
Type
reactant
Smiles
N1C(C(=O)OCC)CCCC1
Step Five
Name
Quantity
0.16 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
0.183 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)C1N(CCCC1)C(C1=CC(=CC(=C1)Cl)OCCN(C1=CC=NC=C1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.165 g
YIELD: CALCULATEDPERCENTYIELD 101.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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